

# Application Note: Rapid HPLC-MS Method for Simultaneous Catechin Determination

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## Compound of Interest

Compound Name:	Catechin
CAS No.:	100786-01-4
Cat. No.:	B3416984

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Catechins**, a group of polyphenolic compounds abundant in tea, fruits, and chocolate, are of significant interest to researchers in various fields due to their antioxidant properties and potential health benefits. Accurate and efficient quantification of individual **catechins** is crucial for quality control of food and beverage products, pharmacokinetic studies, and the development of new therapeutics. This application note describes a rapid and sensitive High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the simultaneous determination of eight major **catechins**. The method is validated for its linearity, precision, and sensitivity.

## Experimental Protocols

This section details the methodologies for the sample preparation, HPLC separation, and MS detection of **catechins**.

## Sample Preparation

For tea samples, a simple dilution is often sufficient.<sup>[1][2][3]</sup>

- Weigh 1.0 g of the tea sample.
- Extract with 50 mL of 60% ethanol in a heated water bath.
- Vortex the mixture for 5 minutes.
- Centrifuge the extract at 10,000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 µm PTFE filter before injection into the HPLC system.<sup>[4]</sup>

For biological samples such as plasma or urine, a solid-phase extraction (SPE) is recommended to remove interfering substances.<sup>[4]</sup>

- To 1 mL of plasma, add 280 µL of an internal standard and 370 µL of an antioxidant solution (0.02 g/mL ascorbic acid and 1 mg/mL EDTA).
- Add 20 µL of o-phosphoric acid and vortex for 2 minutes.
- Dilute the sample with 3 mL of water.
- Perform SPE using a Waters Oasis® HLB 96-well plate.
- Elute the **catechin** metabolites with 0.7 mL of 70% (v/v) DMF containing 0.1% (v/v) formic acid.
- Filter the eluate before injection.

## HPLC-MS Analysis

The separation and detection of **catechins** are achieved using a liquid chromatography system coupled with a mass spectrometer.

HPLC Conditions:

- Column: A reversed-phase C18 column is commonly used. For rapid analysis, a column with smaller particle size (e.g., sub 2  $\mu\text{m}$ ) is effective. A CAPCELL PAK C18 MGIII (2.0mm  $\times$  100mm, 3 $\mu\text{m}$ ) has also been successfully used.
- Mobile Phase: The mobile phase typically consists of two solvents:
  - Solvent A: Water with 0.1% formic acid.
  - Solvent B: Acetonitrile or methanol with 0.1% formic acid. The addition of formic acid is crucial for achieving good separation and peak shapes.
- Gradient Elution: A linear gradient elution is employed to separate the **catechins** within a short time frame, often less than 10 minutes.
- Flow Rate: A flow rate of 0.3 mL/min has been reported as effective.
- Column Temperature: The column is typically maintained at 30°C.
- Injection Volume: 20  $\mu\text{L}$ .

#### MS Conditions:

- Ionization Mode: Electrospray ionization (ESI) is used, with **catechins** often monitored in negative mode and compounds like caffeine in positive mode.
- Detection Mode: Multiple-reaction monitoring (MRM) is utilized for its high selectivity and sensitivity.

## Data Presentation

The quantitative performance of the HPLC-MS method was evaluated through validation studies. The results for linearity, limit of detection (LOD), and limit of quantification (LOQ) for several **catechins** are summarized below.

Table 1: Linearity Data for **Catechin** Determination

Analyte	Linear Range (µg/mL)	Coefficient of Determination (r <sup>2</sup> )	Reference
Catechins (general)	3 - 50	0.9998 - 1.0000	
Catechins	0.02 - 5	>0.9935	
Theaflavins	0.02 - 20	>0.9935	
Gallic Acid, Caffeine, 5 Catechins	up to 100	-	

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Analyte	LOD (µg/mL)	LOQ (µg/mL)	Reference
5 Catechins (ng)	1.25 - 15 (ng)	-	
6 Catechins (ppb)	5.26 - 36.44 (ppb)	17.52 - 121.45 (ppb)	
Catechin	0.012	0.036	
Epicatechin	0.15	0.45	
Gallic Acid, Caffeine, 5 Catechins	0.2	-	

## Method Validation

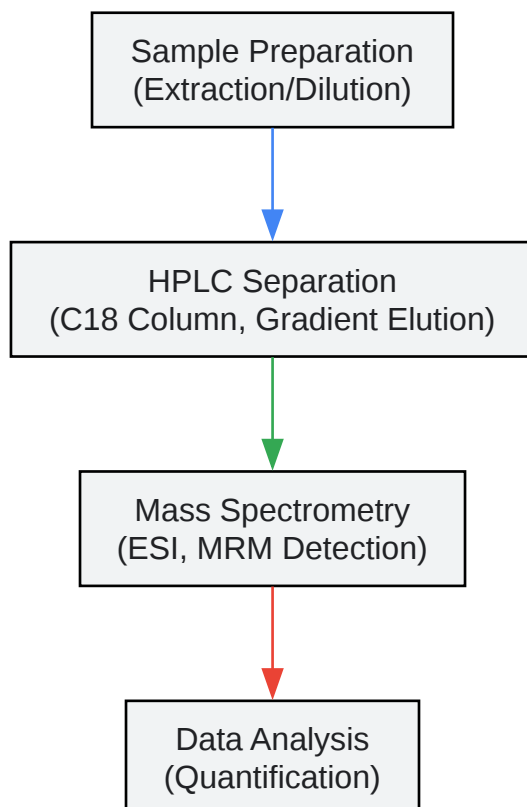
The developed HPLC-MS method was validated for its specificity, linearity, accuracy, and precision.

- **Specificity:** The use of MS detection, particularly in MRM mode, ensures high specificity for the target analytes with minimal interference from the sample matrix.
- **Linearity:** The method demonstrated excellent linearity over the tested concentration ranges, with coefficients of determination (r<sup>2</sup>) consistently above 0.99.
- **Accuracy and Precision:** The method shows good accuracy, with recoveries reported to be in the range of 65% to 115%. The precision is also high, with relative standard deviations

(RSD) generally below 7%.

## Visualization

The following diagram illustrates the general workflow of the rapid HPLC-MS method for **catechin** determination.



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Figure 1. Experimental workflow for **catechin** analysis.

## Conclusion

The described rapid HPLC-MS method provides a robust and efficient tool for the simultaneous determination of **catechins** in various samples. The short analysis time, coupled with high sensitivity and specificity, makes it suitable for high-throughput analysis in research, quality control, and clinical settings. The presented protocol and validation data demonstrate the reliability and accuracy of this method for quantitative **catechin** analysis.

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## References

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